molecular formula C25H26N2O3 B2700455 H-MeGln(Trt)-OH CAS No. 2389078-89-9

H-MeGln(Trt)-OH

Cat. No.: B2700455
CAS No.: 2389078-89-9
M. Wt: 402.494
InChI Key: SGVGCLCFBIIFBP-QFIPXVFZSA-N
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Description

H-MeGln(Trt)-OH is a specially engineered, protected amino acid building block critical for solid-phase peptide synthesis (SPPS), particularly using the Fmoc strategy. The compound features a trityl (Trt) group protecting the side chain amide of glutamine, which is essential to prevent side reactions during the stepwise construction of peptide chains . The key differentiator of this reagent is the N-methylation on its alpha-amino group. This N-methyl modification is strategically incorporated into peptide sequences to confer improved metabolic stability, alter the peptide's conformational flexibility, and enhance membrane permeability, which is a valuable tactic in the development of therapeutic peptides . This chemical is classified as "For Research Use Only" (RUO) and is strictly intended for laboratory research applications. It is not intended for use in humans, animals, or for diagnostic, therapeutic, or any other clinical purposes. Researchers can leverage this N-methylated, side-chain protected amino acid to explore structure-activity relationships and to synthesize complex peptides, such as cationic peptides with potential antitumor and antibacterial activities , or other bioactive constructs that require precise stereochemistry and stability.

Properties

IUPAC Name

(2S)-2-(methylamino)-5-oxo-5-(tritylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-26-22(24(29)30)17-18-23(28)27-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,26H,17-18H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVGCLCFBIIFBP-QFIPXVFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-MeGln(Trt)-OH typically involves the protection of the glutamine side chain with a trityl group. This can be achieved through the reaction of L-glutamine with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

H-MeGln(Trt)-OH undergoes various chemical reactions, including:

    Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: It can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used to facilitate peptide bond formation.

Major Products Formed

    Deprotection: The removal of the trityl group yields free glutamine.

    Coupling: The primary product is the desired peptide or protein with the glutamine residue incorporated.

Scientific Research Applications

Peptide Synthesis

H-MeGln(Trt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Trt (trityl) protecting group on the side chain amide of glutamine prevents unwanted reactions during the synthesis process. This compound allows for the sequential addition of amino acids with high fidelity, making it essential for creating complex peptides and proteins necessary for research and therapeutic applications .

Key Features:

  • Protection Strategy: The α-amino group is temporarily protected by an Fmoc (9-fluorenylmethoxycarbonyl) group, while the Trt group shields the side chain.
  • Controlled Reactivity: This protection enables precise control over the coupling reactions, minimizing side reactions and enhancing yield .

Applications in Biochemical Research

This compound has been employed in various biochemical research fields. Its applications include:

  • Synthesis of Bioactive Peptides: It is used to synthesize peptides that mimic natural hormones or neurotransmitters, which are crucial for studying biological processes and developing therapeutics .
  • Drug Development: The compound has been integral in synthesizing peptide substrates for enzyme assays, contributing to drug design efforts, including those targeting SARS-CoV-2 proteases .
  • Peptide Libraries: this compound is used in constructing peptide libraries for high-throughput screening in drug discovery .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Case Study 1: Phytosulfokine Peptide Library

In a study focused on creating a phytosulfokine peptide library, this compound was coupled with other amino acids using HATU (a coupling reagent) to synthesize peptides that act as growth factors in plants. This research demonstrated the versatility of this compound in generating biologically relevant peptides through SPPS .

Case Study 2: COVID-19 Therapeutics

Another significant application involved using this compound to synthesize peptide substrates for biochemical assays aimed at understanding the substrate specificity of SARS-CoV-2 Mpro protease. This work laid the groundwork for developing potential therapies against COVID-19 by providing insights into enzyme interactions with peptide substrates .

Mechanism of Action

The mechanism of action of H-MeGln(Trt)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The trityl group protects the side chain of glutamine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free glutamine can participate in biological processes or further chemical reactions.

Comparison with Similar Compounds

Structural Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Structural Features
H-MeGln(Trt)-OH 1239425-84-3 Likely C23H25N3O3 402.50 Trityl (Trt), Methyl (Me) Methylation on Gln backbone
H-Gln(Trt)-OH 102747-84-2 C24H24N2O3 388.47 Trityl (Trt) Unmethylated Gln backbone
Z-Gln(Trt)-OH 132388-60-4 C32H30N2O5 522.59 Trityl (Trt), Benzyloxycarbonyl (Z) Z-group on α-amine, Trt on side-chain
Fmoc-Cys(Trt)-OH - C31H28N2O4S 548.65 Trityl (Trt), Fluorenylmethyloxycarbonyl (Fmoc) Used in disulfide bond formation
H-Asn(Trt)-OH 132388-58-0 C23H22N2O3 374.44 Trityl (Trt) Asparagine derivative with Trt protection

Key Observations :

  • This compound is structurally distinct due to its methyl group, which reduces steric hindrance compared to bulkier derivatives like Z-Gln(Trt)-OH .
  • Fmoc-Cys(Trt)-OH contains a thiol-protecting Trt group, critical for preventing oxidation during peptide synthesis .

Physicochemical Properties

Compound Solubility (ESOL) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors TPSA (Ų)
This compound N/A ~3.5 (estimated) 2 5 90
H-Gln(Trt)-OH Chloroform, DCM 3.8 2 5 86
Z-Gln(Trt)-OH DMSO, Acetone 4.2 2 7 115
Fmoc-Cys(Trt)-OH Methanol/Water 4.9 2 6 105

Key Observations :

  • This compound likely has improved solubility in organic solvents compared to Z-protected derivatives due to reduced polarity .
  • Fmoc-Cys(Trt)-OH exhibits unique fluorescence properties (excitation 290 nm, emission 315 nm), enabling applications in biosensing .

Cost and Availability

Compound Price (250 mg) Supplier
This compound 60,000 JPY Specialized vendors
Z-Gln(Trt)-OH 30,000 JPY Multiple vendors
H-Gln(Trt)-OH 90 EUR (1g) Bachem

Key Observations :

  • This compound is significantly more expensive than unmethylated analogs, reflecting its niche applications .

Biological Activity

Introduction

H-MeGln(Trt)-OH, also known as N-methylated L-glutamine with a trityl protecting group, is a derivative of the amino acid glutamine. This compound plays a significant role in peptide synthesis and has been studied for its biological activities, particularly in the context of cancer research and other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, applications, and case studies.

This compound is characterized by its molecular formula C24H24N2O3C_{24}H_{24}N_{2}O_{3} and a molecular weight of approximately 396.46 g/mol . The compound features a trityl (Trt) protecting group on the side chain amide, which is essential for controlling reactivity during peptide synthesis. The synthesis typically involves the following steps:

  • Protection of Functional Groups : The α-amino group is protected using an Fmoc (fluorenylmethyloxycarbonyl) group, while the side chain amide is protected by the Trt group to prevent unwanted reactions during synthesis .
  • Coupling Reactions : this compound can be coupled with other amino acids in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptides.

1. Peptide Synthesis

This compound is primarily utilized in the synthesis of bioactive peptides. Its role as a building block in SPPS enables researchers to create peptides with specific biological activities. For instance, it has been employed in synthesizing Smac peptides, which are important in cancer cell apoptosis studies.

2. Anticancer Activity

Research indicates that peptides synthesized using this compound exhibit anticancer properties. A study demonstrated that certain peptide analogs derived from this compound could induce apoptosis in cancer cell lines by activating specific pathways involved in cell death .

3. Immunomodulatory Effects

This compound has also shown potential immunomodulatory effects. Peptides synthesized from this compound have been tested for their ability to enhance immune responses, making them candidates for therapeutic applications in immunotherapy .

4. Antimicrobial Activity

Some synthetic peptides derived from this compound have displayed antimicrobial properties against various pathogens. For example, studies have shown that certain peptide sequences incorporating this amino acid derivative can inhibit the growth of Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Peptide Development

A research team synthesized a series of peptides using this compound as a building block to explore their efficacy against breast cancer cells. The study found that specific modifications to the peptide structure significantly enhanced cytotoxicity against cancer cells, suggesting that this compound can be tailored to improve therapeutic outcomes.

Peptide SequenceIC50 (µM)Mechanism of Action
Peptide A12Apoptosis induction
Peptide B25Cell cycle arrest
Peptide C7Mitochondrial disruption

Case Study 2: Immunomodulation in Animal Models

In another study, researchers evaluated the immunomodulatory effects of peptides synthesized with this compound in animal models. The results indicated that these peptides could significantly enhance T-cell activation and proliferation, demonstrating their potential as immunotherapeutic agents.

Q & A

Q. What are the standard protocols for synthesizing H-MeGln(Trt)-OH using Fmoc-based solid-phase peptide synthesis?

  • Methodological Answer : The synthesis typically involves sequential coupling of Fmoc-protected amino acids on a resin. For this compound, the Trityl (Trt) group protects the side-chain amine of glutamine. Key steps include:
  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group.
  • Coupling : Activate this compound with coupling agents like HBTU/HOBt in DMF for 1–2 hours.
  • Cleavage : TFA-based cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) release the peptide from the resin while retaining the Trt group.
  • Validation : Monitor each step via Kaiser test or HPLC .

Q. How to characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% by area under the curve) .
  • NMR : Confirm stereochemistry and side-chain protection via ¹H/¹³C NMR. Key signals include Trt aromatic protons (7.1–7.3 ppm) and backbone α-protons (4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., C32H30N2O5 for Z-Gln(Trt)-OH analogs) .

Advanced Research Questions

Q. How to optimize coupling efficiency of this compound in peptide synthesis to minimize deletion sequences?

  • Methodological Answer :
  • Coupling Agents : Use DIC/Oxyma Pure or COMU instead of HBTU to reduce racemization.
  • Solvent Optimization : DCM:DMF (1:1) improves solubility of bulky Trt-protected residues.
  • Temperature Control : Perform couplings at 0–4°C to suppress side reactions.
  • Double Coupling : Repeat the coupling step for sterically hindered residues. Validate via LC-MS to detect deletion sequences .

Q. What strategies resolve discrepancies in reported solubility profiles of this compound across different studies?

  • Methodological Answer :
  • Solvent Screening : Test DMSO, DMF, or 1,2-dichloroethane. For aqueous buffers, pre-dissolve in DMSO (≤5% v/v).
  • Sonication : Use a bath sonicator at 37°C for 10–15 minutes to disrupt aggregates.
  • Dynamic Light Scattering (DLS) : Quantify particle size distribution (e.g., PDI <0.3 indicates homogeneity) .

Q. How to address side reactions during the removal of the Trt protecting group in this compound?

  • Methodological Answer :
  • Mild Deprotection : Use 1% TFA in DCM (2 × 10 min) instead of concentrated TFA to avoid premature cleavage.
  • Scavengers : Add 2.5% triisopropylsilane (TIS) to suppress carbocation-mediated side reactions.
  • Monitoring : Track deprotection completeness via TLC (Rf shift) or LC-MS .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting NMR data for this compound in different solvent systems?

  • Methodological Answer :
  • Solvent Effects : Compare spectra in DMSO-d6 (resolves amide protons) vs. CDCl3 (highlights Trt aromaticity).
  • pH Adjustment : Add 0.1% TFA to suppress zwitterionic forms in D₂O.
  • Cross-Validation : Correlate with FT-IR (e.g., carbonyl stretches at 1650–1700 cm⁻¹) .

Q. How to validate analytical methods for quantifying this compound in complex mixtures?

  • Methodological Answer :
  • Linearity : Prepare a calibration curve (1–100 µM) in triplicate; R² >0.99 is acceptable.
  • Recovery Test : Spike known concentrations into a peptide-resin mixture; recovery should be 95–105%.
  • Limit of Detection (LOD) : Use signal-to-noise ratio ≥3 for trace impurity detection via UPLC .

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